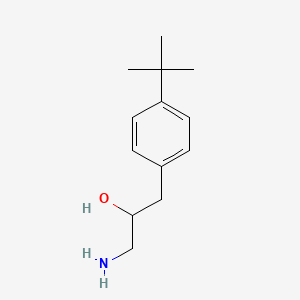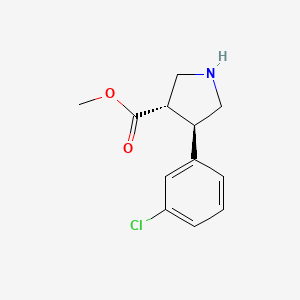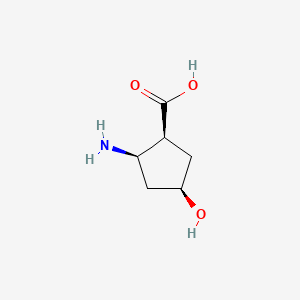
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids . The reaction conditions often include the use of bromine and phosphorus trichloride to prepare the bromoacid, followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as enzymatic synthesis or catalytic hydrogenation. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce a cyclopentane derivative with an amine group.
Applications De Recherche Scientifique
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in functional groups.
Amino acids: Other amino acids with similar side chains or functional groups.
Uniqueness
What sets (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid apart is its specific stereochemistry and combination of functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1S,2R,4R)-2-amino-4-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-2-3(8)1-4(5)6(9)10/h3-5,8H,1-2,7H2,(H,9,10)/t3-,4+,5-/m1/s1 |
Clé InChI |
NSGWHGZCFYZYMB-MROZADKFSA-N |
SMILES isomérique |
C1[C@H](C[C@H]([C@H]1C(=O)O)N)O |
SMILES canonique |
C1C(CC(C1C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


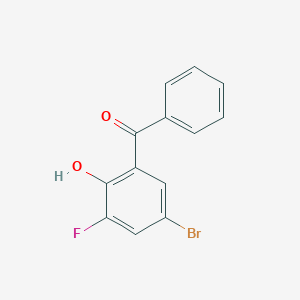

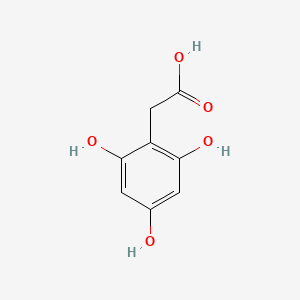
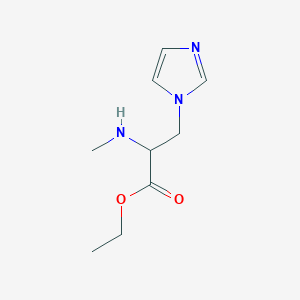
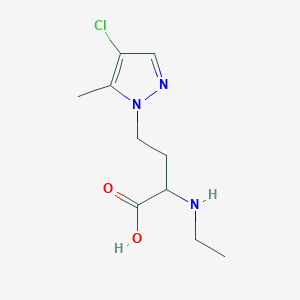


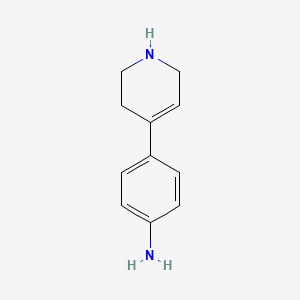
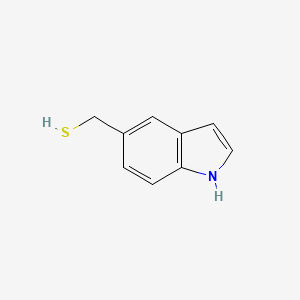

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)

